molecular formula C13H12N4S B12592846 6-(2,5-dimethylphenyl)sulfanyl-7H-purine CAS No. 646510-18-1

6-(2,5-dimethylphenyl)sulfanyl-7H-purine

Cat. No.: B12592846
CAS No.: 646510-18-1
M. Wt: 256.33 g/mol
InChI Key: VMDKIBNXFJICGE-UHFFFAOYSA-N
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Description

6-(2,5-dimethylphenyl)sulfanyl-7H-purine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a purine ring substituted with a 2,5-dimethylphenylsulfanyl group at the 6th position. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 2,5-dimethylthiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the chlorine atom on the purine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethylphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the purine ring or the sulfanyl group.

    Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent, low temperatures.

    Substitution: Various nucleophiles or electrophiles, polar aprotic solvents, room temperature to reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-(2,5-dimethylphenyl)sulfanyl-7H-purine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-dimethylphenyl)sulfanyl-9H-purine: Similar structure but with a different substitution pattern.

    6-(2,5-dimethylphenyl)sulfanyl-8H-purine: Another isomer with a different position of the sulfanyl group.

    6-(2,5-dimethylphenyl)sulfanyl-7H-adenine: Similar purine derivative with an adenine base.

Uniqueness

6-(2,5-dimethylphenyl)sulfanyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

646510-18-1

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-(2,5-dimethylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C13H12N4S/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

VMDKIBNXFJICGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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